molecular formula C17H12BrN B14763847 2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine

2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine

Cat. No.: B14763847
M. Wt: 310.2 g/mol
InChI Key: HUVQTLODBDFDCS-UHFFFAOYSA-N
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Description

2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a brominated diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine typically involves the bromination of a diphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate as a catalyst and halogenated hydrocarbon as a solvent . This method is efficient and environmentally friendly, with high yields and purity.

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of recyclable reagents and catalysts, as well as optimized reaction conditions, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobiphenyl: Shares a similar brominated diphenyl structure but lacks the pyridine ring.

    5-Bromo-2-chlorobenzoic acid: Another brominated aromatic compound with different functional groups.

Uniqueness

2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is unique due to the combination of a brominated diphenyl group with a pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-(3-bromo-5-phenylphenyl)pyridine

InChI

InChI=1S/C17H12BrN/c18-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-19-17/h1-12H

InChI Key

HUVQTLODBDFDCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3

Origin of Product

United States

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